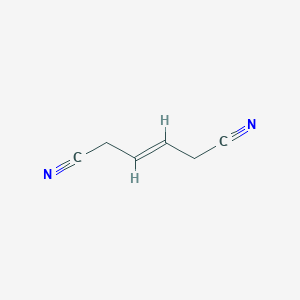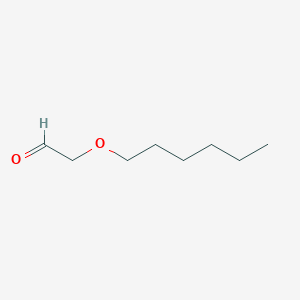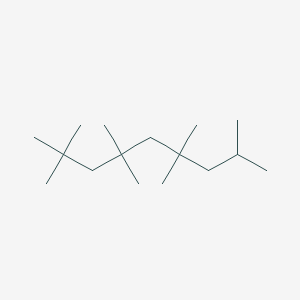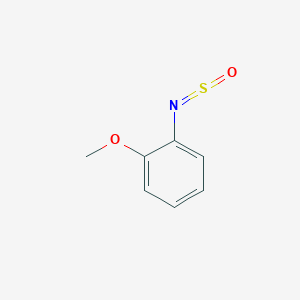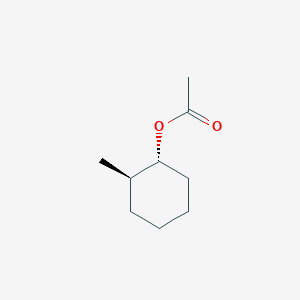
2,4-D triisopropanolammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-D triisopropanolammonium salt is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which has been in use since the 1940s. The triisopropanolammonium salt form of the herbicide has gained popularity due to its improved solubility in water and reduced volatility, which makes it more effective and safer to use. In
作用机制
The mechanism of action of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the disruption of the plant hormone auxin. The herbicide acts as a synthetic auxin, which leads to uncontrolled cell division and growth in the target weeds. This disrupts the normal growth and development of the weeds, leading to their eventual death. The herbicide is selective in its action, targeting only broadleaf weeds and leaving grasses and other non-target plants unharmed.
生化和生理效应
The biochemical and physiological effects of 2,4-D triisopropanolammonium salt triisopropanolammonium salt on plants have been extensively studied. The herbicide affects various processes in the plant, including photosynthesis, respiration, and protein synthesis. It also disrupts the plant's hormonal balance, leading to abnormal growth and development. In addition, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has been shown to have toxic effects on some non-target organisms, including fish and amphibians.
实验室实验的优点和局限性
2,4-D triisopropanolammonium salt triisopropanolammonium salt has several advantages for use in lab experiments. It is readily available, cost-effective, and has a well-established mechanism of action. It is also selective in its action, making it useful for studying the effects of herbicides on specific plant species. However, the herbicide has some limitations for use in lab experiments. Its toxicity to non-target organisms can pose ethical concerns, and its effects on the environment may not be fully understood.
未来方向
There are several future directions for research on 2,4-D triisopropanolammonium salt triisopropanolammonium salt. One area of interest is the development of new formulations and delivery methods that improve the herbicide's efficacy and safety. Another area of research is the investigation of the herbicide's potential applications in environmental remediation and water treatment. Additionally, further studies are needed to fully understand the herbicide's effects on non-target organisms and the environment.
合成方法
The synthesis of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the reaction of 2,4-dichlorophenoxyacetic acid with triisopropanolamine in the presence of a catalyst. The reaction occurs in an aqueous medium, and the resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
科学研究应用
2,4-D triisopropanolammonium salt triisopropanolammonium salt has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cereals, vegetables, fruits, and ornamental plants. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. In addition to its use in agriculture, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has also been studied for its potential applications in environmental remediation and water treatment.
属性
CAS 编号 |
18584-79-7 |
|---|---|
产品名称 |
2,4-D triisopropanolammonium salt |
分子式 |
C17H27Cl2NO6 |
分子量 |
412.3 g/mol |
IUPAC 名称 |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |
InChI 键 |
SRPJGPPDQIFOGY-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
规范 SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
其他 CAS 编号 |
18584-79-7 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



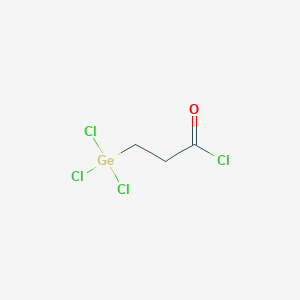
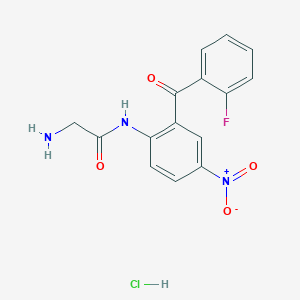
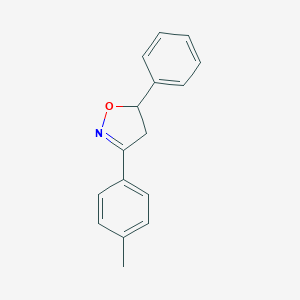
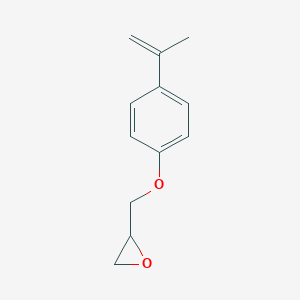
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
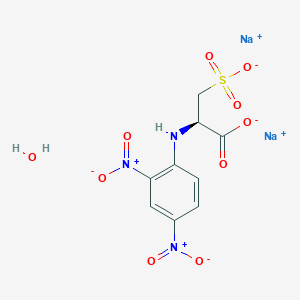
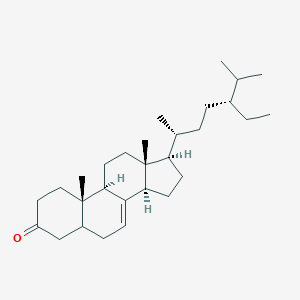
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
